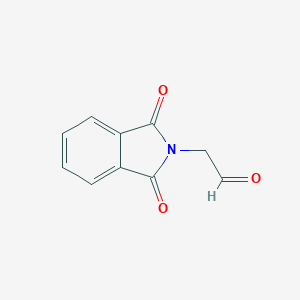

N-(2-Oxoethyl)phthalimide

Descripción

Propiedades

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-6-5-11-9(13)7-3-1-2-4-8(7)10(11)14/h1-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMRDBJZQDUVCQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60183388 | |

| Record name | Phthalimide, N-(formylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60183388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2913-97-5 | |

| Record name | 1,3-Dihydro-1,3-dioxo-2H-isoindole-2-acetaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2913-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phthalylglycine aldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002913975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phthalimidoacetaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30242 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phthalimide, N-(formylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60183388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHTHALYLGLYCINE ALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IVQ56I91MS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Reaction with Bromoacetaldehyde Derivatives

Bromoacetaldehyde diethyl acetal serves as a stabilized alkylating agent. The reaction proceeds as follows:

-

Deprotonation : Potassium phthalimide is generated by treating phthalimide with a strong base (e.g., KH or NaH).

-

Alkylation : The phthalimide anion reacts with bromoacetaldehyde diethyl acetal in dry DMF under reflux (30–60 min), forming N-(2,2-diethoxyethyl)phthalimide.

-

Deprotection : Acidic hydrolysis (e.g., HCl/H2O) cleaves the acetal, yielding this compound.

Key Data :

This method avoids instability issues associated with free bromoacetaldehyde, ensuring reproducible results.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency, reducing time and improving selectivity. Adapted from phenacyl bromide alkylation, this approach substitutes bromoacetaldehyde derivatives.

Procedure

-

Microwave Setup : Potassium phthalimide (1.85 g, 0.01 mol) and bromoacetaldehyde diethyl acetal (1.99 g, 0.01 mol) in dry DMF (2 mL) are irradiated at 55°C for 10 min.

-

Workup : The crude product is filtered, washed with water, and crystallized from ethanol.

Key Data :

-

Advantages : 3–5x faster, reduced side products.

-

Limitations : Lower yield due to pressure constraints in closed vessels.

Oxidation of N-(2-Hydroxyethyl)phthalimide

Secondary alcohol oxidation offers an alternative pathway. N-(2-Hydroxyethyl)phthalimide, synthesized via phthalimide alkylation with 2-bromoethanol, is oxidized to the aldehyde.

Oxidation Conditions

-

Reagent : Pyridinium chlorochromate (PCC) in dichloromethane.

-

Procedure : N-(2-Hydroxyethyl)phthalimide (1.0 eq) is stirred with PCC (1.2 eq) at 25°C for 4–6 h.

Key Data :

Comparative Analysis of Methods

| Method | Yield | Time | Purity | Scalability |

|---|---|---|---|---|

| Alkylation + Hydrolysis | 90% | 3 h | ≥98% | High |

| Microwave-Assisted | 70% | 10 min | 95% | Moderate |

| Oxidation | 78% | 6 h | 97% | Low |

Insights :

-

Alkylation balances yield and scalability, ideal for industrial production.

-

Microwave suits lab-scale rapid synthesis but requires optimization for pressure-sensitive substrates.

-

Oxidation is less favored due to intermediate purification steps.

Optimization Strategies

Solvent Selection

Catalytic Enhancements

Green Chemistry Approaches

Challenges and Solutions

Análisis De Reacciones Químicas

Phthalimidoacetaldehyde undergoes various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and specific temperature and pressure conditions to optimize the reaction . Major products formed from these reactions include phthalimidoacetic acid, phthalimidoethanol, and various substituted derivatives .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Overview : N-(2-Oxoethyl)phthalimide serves as a versatile intermediate in organic synthesis. Its diketone structure allows it to participate in various chemical reactions, including condensation and substitution.

Applications :

- Synthesis of Phthalimido Derivatives : It has been utilized to synthesize phthalimido-thiazolidine-2,4-dione derivatives, which have shown promising antiproliferative activity against cancer cell lines such as Panc-1 and PC-3.

- Formation of Organic π-Conjugated Molecules : The compound is also employed in the synthesis of π-conjugated small molecules used in organic electronics.

Medicinal Chemistry

Overview : The biological activities of this compound and its derivatives have been explored extensively, particularly for their potential therapeutic effects.

Case Studies :

- Antimicrobial Activity : Phthalimide derivatives have demonstrated significant antimicrobial properties, with some exhibiting minimal inhibitory concentrations comparable to clinically used antibiotics. This includes activity against resistant strains such as MRSA .

- Anticancer Potential : Research indicates that phthalimide derivatives can possess anticancer properties. For instance, the incorporation of phthalimide into molecular hybrids has resulted in compounds with enhanced cytotoxicity against various cancer cell lines .

Material Science

Overview : In material science, this compound is explored for its role in developing advanced materials.

Applications :

- Organic Electronics : The compound is utilized in synthesizing materials for organic light-emitting diodes (OLEDs) and organic photovoltaics due to its electronic properties.

- Polymer Chemistry : It can be incorporated into polymer matrices to enhance mechanical properties and thermal stability.

While specific biological activities of this compound itself are not extensively documented, similar compounds have shown significant biological properties:

- Antioxidant Properties : Studies have indicated that phthalimide derivatives exhibit antioxidant activity through mechanisms such as DPPH radical scavenging.

- Anti-inflammatory Effects : Some derivatives have been reported to possess anti-inflammatory properties, contributing to their potential as therapeutic agents .

Data Table of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Organic Synthesis | Synthesis of phthalimido-thiazolidine derivatives | Antiproliferative activity against cancer cells |

| Medicinal Chemistry | Antimicrobial activity | Effective against MRSA and other resistant bacteria |

| Material Science | Development of organic electronic materials | Enhanced electronic properties for OLED applications |

| Biological Activity | Antioxidant and anti-inflammatory effects | Significant potential for therapeutic applications |

Mecanismo De Acción

The mechanism of action of phthalimidoacetaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity . This interaction can result in the inhibition or activation of specific biochemical pathways, depending on the target molecule . The compound’s effects are mediated through its ability to form stable adducts with biological macromolecules .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Phthalimide derivatives exhibit diverse reactivity and applications depending on their substituents. Below is a detailed comparison of N-(2-Oxoethyl)phthalimide with structurally related compounds:

Structural and Functional Group Comparisons

| Compound | Substituent | Key Functional Group | CAS Number | Molecular Formula |

|---|---|---|---|---|

| This compound | 2-Oxoethyl (-CH₂CHO) | Aldehyde | 2913-97-5 | C₁₁H₉NO₃ |

| N-(2-Bromoethyl)phthalimide | 2-Bromoethyl (-CH₂CH₂Br) | Bromoalkyl | 574-98-1 | C₁₀H₈BrNO₂ |

| N-(3-Bromopropyl)phthalimide | 3-Bromopropyl (-CH₂CH₂CH₂Br) | Bromoalkyl | - | C₁₁H₁₀BrNO₂ |

| N-(2-Chloroethyl)phthalimide | 2-Chloroethyl (-CH₂CH₂Cl) | Chloroalkyl | 6270-06-0 | C₁₀H₈ClNO₂ |

| N-(Cyclohexylthio)phthalimide | Cyclohexylthio (-SC₆H₁₁) | Thioether | - | C₁₆H₁₅NO₂S |

| N-(2-Pentynyl)phthalimide | 2-Pentynyl (-CH₂C≡CCH₂) | Alkyne | 339310-24-6 | C₁₃H₁₁NO₂ |

Physical Properties and Stability

- Solubility : this compound is soluble in polar aprotic solvents (e.g., THF, DMF) due to its aldehyde and phthalimide groups.

- Stability : Bromo- and chloroalkyl phthalimides are moisture-sensitive, requiring anhydrous conditions for reactions . N-(Cyclohexylthio)phthalimide is thermally stable, enhancing rubber durability under high temperatures .

Actividad Biológica

N-(2-Oxoethyl)phthalimide is a compound that has garnered attention in the fields of organic chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications, supported by data tables and relevant research findings.

1. Synthesis and Characterization

This compound can be synthesized through various organic reactions, often involving the reaction of phthalic anhydride with an appropriate amine or alcohol under controlled conditions. Characterization typically employs spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) to confirm the structure and purity of the compound.

2.1 Antioxidant Activity

Recent studies have demonstrated that this compound exhibits significant antioxidant properties. The compound has been tested using various assays, including:

- DPPH Radical Scavenging : This assay measures the ability of the compound to donate electrons to neutralize free radicals.

- FRAP (Ferric Reducing Antioxidant Power) : This method assesses the reducing power of antioxidants.

- CUPRAC (Cupric Ion Reducing Antioxidant Capacity) : This assay evaluates the ability to reduce cupric ions.

The results indicate that this compound shows promising antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases.

2.2 Anticancer Activity

This compound has been investigated for its anticancer properties, particularly in relation to various cancer cell lines. A notable study synthesized a series of derivatives based on this compound, which were tested for their antiproliferative effects against several cancer cell lines, including:

- Panc-1 (pancreatic cancer)

- Sk-mel-28 (melanoma)

- PC-3 (prostate cancer)

The derivative FT-12 (9j), for example, exhibited significant antiproliferative activity, showcasing IC50 values that indicate effective inhibition of cell growth.

The biological activity of this compound can be attributed to its ability to interact with cellular targets, leading to various biochemical responses. Mechanistic studies suggest that its anticancer effects may involve the induction of apoptosis in cancer cells through oxidative stress pathways and modulation of cell cycle progression .

4. Comparative Biological Activity

The following table summarizes the biological activities reported for this compound and its derivatives:

| Compound | Activity Type | Cell Line/Model | IC50 Value (µM) |

|---|---|---|---|

| This compound | Antioxidant | DPPH Scavenging | Not specified |

| FT-12 (9j) | Antiproliferative | Panc-1 | 15 |

| FT-12 (9j) | Antiproliferative | Sk-mel-28 | 20 |

| FT-12 (9j) | Antiproliferative | PC-3 | 25 |

5. Case Studies

In a case study involving a series of phthalimido-thiazolidine derivatives synthesized from this compound, researchers found that these compounds exhibited varied biological activities, including antimicrobial and anticancer effects. The study highlighted the importance of structural modifications in enhancing biological efficacy .

6. Conclusion

This compound is a versatile compound with significant potential in medicinal chemistry due to its antioxidant and anticancer properties. Ongoing research is essential to fully elucidate its mechanisms of action and explore its applications in drug development.

Further studies are warranted to assess the pharmacokinetics and safety profiles of this compound in vivo, which will be crucial for advancing its therapeutic applications.

Q & A

Q. What are the standard synthetic protocols for incorporating N-(2-Oxoethyl)phthalimide into reductive amination reactions?

this compound is commonly used in reductive amination to introduce phthalimide-protected amine groups. A typical procedure involves reacting the compound with primary amines (e.g., adenosine derivatives) in tetrahydrofuran (THF) using sodium triacetoxyborohydride (NaBH(OAc)₃) as a reducing agent at 25°C for 18 hours, yielding ~52% . This method avoids harsh conditions, preserving sensitive functional groups. Post-reaction, the phthalimide group can be cleaved via hydrazinolysis or acidic hydrolysis to unmask the primary amine.

Q. How is this compound characterized after synthesis?

Characterization typically employs spectroscopic methods:

- NMR : Proton and carbon NMR identify structural integrity by verifying the presence of the oxoethyl group (δ ~9.5 ppm for aldehyde protons in precursor forms) and phthalimide aromatic signals .

- HPLC : Monitors reaction progress and purity, especially in multi-step syntheses .

- Mass Spectrometry : Confirms molecular weight (exact mass: 189.07 g/mol for C₁₀H₇NO₃) .

Q. What stability and handling precautions are critical for this compound?

The compound is sensitive to strong oxidizers and bases. Storage recommendations include:

- Temperature : Room temperature in airtight containers to prevent moisture absorption .

- Degradation : Avoid alkaline conditions (e.g., >0.18 M NaOH), which rapidly hydrolyze related phthalimides (e.g., N-hydroxymethyl phthalimide degrades in 50 seconds under strong base) .

- Safety : Use local exhaust ventilation and personal protective equipment (PPE) to minimize inhalation/contact .

Advanced Research Questions

Q. How can researchers optimize yields in multi-step syntheses involving this compound?

Yield optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., THF, DCE) enhance reaction efficiency by stabilizing intermediates .

- Catalyst Tuning : Alternative reductants (e.g., NaBH₃CN) may improve selectivity in sterically hindered systems.

- Temperature Control : Lower temperatures (e.g., 0–5°C) reduce side reactions during aldehyde/amine coupling .

Q. How to resolve contradictions in reported reactivity or stability data?

Conflicting data (e.g., degradation rates under varying pH) can be addressed via:

- Controlled Kinetic Studies : Monitor degradation spectrophotometrically (e.g., at 320 nm for phthalimide release) under standardized conditions .

- Computational Modeling : Density Functional Theory (DFT) calculations predict hydrolysis pathways and transition states .

- Cross-Validation : Compare results across analytical methods (e.g., NMR vs. HPLC) to confirm reproducibility .

Q. What role does this compound play in heterocyclic synthesis?

The compound serves as a key intermediate in constructing nitrogen-containing heterocycles:

- Pyridazinones : Reacts with hydrazines to form pyridazinone-phthalimide hybrids via cyclocondensation .

- Antiviral Agents : Used in synthesizing N-arylsulfonamide adenosine analogues targeting SARS-CoV-2 enzymes (e.g., nsp14 methyltransferase inhibitors) .

- Prodrug Design : Phthalimide derivatives act as prodrugs, releasing active amines under physiological conditions .

Q. How to design experiments for studying this compound in novel catalytic systems?

Experimental frameworks include:

- Photoredox Catalysis : Explore Ru(bpy)₃²⁺-mediated single-electron transfer (SET) reactions to functionalize the oxoethyl group .

- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O) to trace oxygen migration during hydrolysis.

- High-Throughput Screening : Test reactivity with diverse amine libraries to identify new pharmacophores .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.